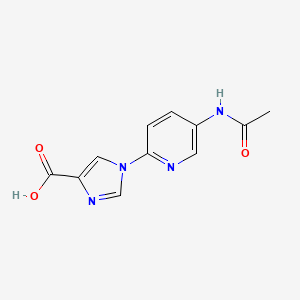

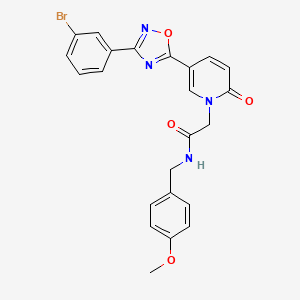

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid, also known as AICA riboside, is a nucleoside analog that has been studied for its potential therapeutic effects in various diseases. AICA riboside has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates cellular energy metabolism.

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonists

Imidazole-5-carboxylic acids, closely related to the compound , are used in synthesizing angiotensin II receptor antagonists. These antagonists have been evaluated for their ability to inhibit angiotensin II-induced pressor response, with certain derivatives showing potent and long-lasting antagonistic activity (Yanagisawa et al., 1996).

Synthesis and Transformations

1H-imidazole-4-carboxylates derived from amino acid esters have been synthesized and transformed into other compounds with potential biological activity. For instance, 1H-imidazole 3-oxides have been prepared and further converted into various derivatives, indicating the compound's utility in creating diverse biologically active molecules (Jasiński et al., 2008).

Antimicrobial Studies

Novel fused heterocyclic compounds derived from imidazole have been synthesized and tested for their antimicrobial activity. These studies suggest the potential use of imidazole derivatives, including the compound , in developing new antimicrobial agents (Khairwar et al., 2021).

Biosynthesis of Purine Nucleotides

Research into the biosynthesis of purine nucleotides has involved the use of compounds such as ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These studies are crucial for understanding nucleotide synthesis and its implications in biochemistry and pharmacology (Cusack et al., 1980).

Continuous Production of Pharmaceuticals

The synthesis of 1H-4-substituted imidazoles, related to the compound , has been intensified for the continuous production of pharmaceuticals like Daclatasvir, an NS5A inhibitor. This highlights the compound's relevance in the streamlined manufacturing of important drugs (Carneiro et al., 2015).

Corrosion Inhibition

Imidazolium zwitterions, derived from imidazole, have been studied as corrosion inhibitors for mild steel. This application demonstrates the compound's potential utility in industrial processes and material preservation (Srivastava et al., 2017).

Propiedades

IUPAC Name |

1-(5-acetamidopyridin-2-yl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7(16)14-8-2-3-10(12-4-8)15-5-9(11(17)18)13-6-15/h2-6H,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSJTHZZCYNJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)

![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)

![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)